molecular formula C10H9N3O4 B8573207 ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate

Cat. No. B8573207
M. Wt: 235.20 g/mol
InChI Key: UUJNTTLPYPJRTK-UHFFFAOYSA-N
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Patent
US05958942

Procedure details

To a solution of 19.02 g (0.10 mol) of 5-ethoxycarbonylimidazo[1,2-a]pyridine in 50 ml of conc. sulfuric acid was added dropwise, while stirring under ice-cooling, 40 ml of conc. nitric acid. The mixture was stirred for 20 minutes at the same temperature. The reaction mixture was poured into ice-water, which was neutralized with a 10% aqueous solution of NaOH. The resulting precipitates were collected by filtration, washed with water and dried to afford 20.38 g of the desired compound (86.6%, a pale yellow solid).
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:11]2[CH:12]=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2].[N+:15]([O-])([OH:17])=[O:16].[OH-].[Na+]>S(=O)(=O)(O)O>[CH2:1]([O:3][C:4]([C:6]1[N:11]2[C:12]([N+:15]([O-:17])=[O:16])=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
19.02 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=CC=2N1C=CN2
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes at the same temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=CC=2N1C(=CN2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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